molecular formula C13H17NO2 B12342869 5-methyl-3-oxo-N-phenylhexanamide

5-methyl-3-oxo-N-phenylhexanamide

Cat. No.: B12342869
M. Wt: 219.28 g/mol
InChI Key: MVTLUILJLOMIKI-UHFFFAOYSA-N
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Description

5-methyl-3-oxo-N-phenylhexanamide is an organic compound with a molecular formula of C12H15NO2 It is a derivative of hexanamide, characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group at the 5th position of the hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-N-phenylhexanamide typically involves the reaction of 5-methylhexanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-methyl-3-oxo-N-phenylhexanoic acid.

    Reduction: Formation of 5-methyl-3-hydroxy-N-phenylhexanamide.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5-methyl-3-oxo-N-phenylhexanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-N-phenylhexanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-N-phenylhexanamide: Lacks the methyl group at the 5th position.

    5-methyl-3-oxo-N-(4-methoxyphenyl)hexanamide: Contains a methoxy group on the phenyl ring.

    5-methyl-3-oxo-N-(2-chlorophenyl)hexanamide: Contains a chlorine atom on the phenyl ring.

Uniqueness

5-methyl-3-oxo-N-phenylhexanamide is unique due to the presence of both a methyl group at the 5th position and a phenyl group attached to the nitrogen atom. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-methyl-3-oxo-N-phenylhexanamide

InChI

InChI=1S/C13H17NO2/c1-10(2)8-12(15)9-13(16)14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)

InChI Key

MVTLUILJLOMIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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